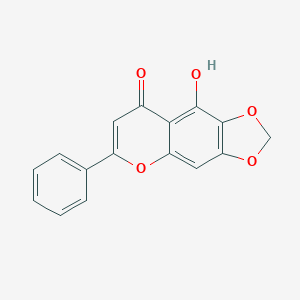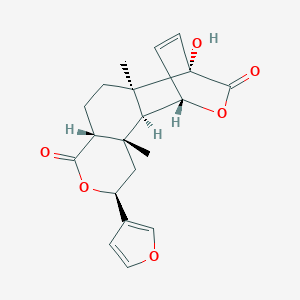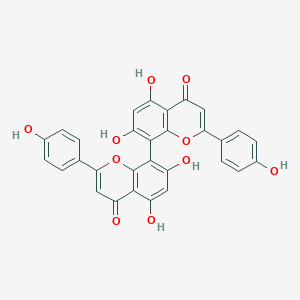
Cupressuflavone
Descripción general
Descripción
Cupressuflavone is a biflavonoid obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings . It is isolated from Cupressus sempervirens and Juniperus occidentalis and exhibits free radical scavenging and antielastase activities .
Synthesis Analysis
Cupressuflavone has been analyzed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method . This method has been optimized and validated to obtain qualitative and quantitative profiles of cupressuflavone from Cupressus sempervirens L . The method was effective in the determination of the analyses of interest without any interference of other compounds or the matrix .Molecular Structure Analysis
The molecular structure of Cupressuflavone is provided by Chemsrc, which includes its molecular weight, formula, and other related information .Chemical Reactions Analysis
Cupressuflavone is a biflavonoid obtained by oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of Cupressuflavone, including its density, melting point, boiling point, structure, formula, and molecular weight, are provided by Chemsrc .Aplicaciones Científicas De Investigación
Summary of the Application
Cupressuflavone (CPF), a major biflavonoid found in many members of the Cupressaceae family, has been studied for its potential neuroprotective effects . This compound has been isolated from the polar fraction of Juniperus sabina aerial parts . Biflavonoids, including cupressuflavone, have demonstrated various biological activities, such as antioxidant, anti-inflammatory, antibacterial, antiviral, hypoglycemic, neuroprotective, and antipsychotic effects .
Methods of Application or Experimental Procedures
To improve the bioavailability of CPF, which has been shown to have low oral bioavailability, researchers have explored the use of intranasal drug delivery . This method has emerged as a reliable way to bypass the blood-brain barrier and treat neurological disorders . Three different CPF formulations were prepared as self-emulsifying drug delivery systems (SEDDS) and administered via the intranasal route .
Results or Outcomes
The effects of these formulations on the spontaneous motor activity, motor coordination, and balance of rats were observed using the activity cage and rotarod . The study suggests that CPF could potentially be used in the treatment of neurological disorders, although more research is needed to confirm these findings and further explore its applications .
Anti-inflammatory and Analgesic Activities
Summary of the Application
Cupressuflavone has been studied for its potential anti-inflammatory and analgesic effects . It has been found to inhibit inflammation and reduce pain, making it a potential candidate for the development of new anti-inflammatory and analgesic drugs .
Methods of Application or Experimental Procedures
In studies, Cupressuflavone was administered orally to mice at doses of 40, 100, and 160 mg/kg . The effects of these doses on inflammation and pain were then observed .
Results or Outcomes
The study found that Cupressuflavone inhibited inflammation and reduced pain in mice. At doses of 40, 100, and 160 mg/kg, it inhibited inflammation by 55%, 60%, and 64% respectively .
Anti-ulcerogenic Activity
Summary of the Application
Cupressuflavone has been studied for its potential anti-ulcerogenic activity . It has been found to have protective effects against ulcers, particularly those induced by indomethacin .
Methods of Application or Experimental Procedures
In studies, Cupressuflavone was extracted from the leaves of Cupressus sempervirens and administered to rats . The effects of this extract on indomethacin-induced gastric ulcers were then observed .
Results or Outcomes
The study found that Cupressuflavone had a protective effect against indomethacin-induced gastric ulcers in rats . This suggests that it could potentially be used in the treatment of ulcers .
Hepatoprotective Activity
Summary of the Application
Cupressuflavone, a natural product found in Cupressus macrocarpa, has been studied for its potential hepatoprotective effects . It has been found to exert a beneficial effect against oxidative stress by enhancing the antioxidant defense status, reducing lipid peroxidation, and protecting against the pathological changes induced by CCl4 in the liver and kidney tissues .
Methods of Application or Experimental Procedures
In studies, Cupressuflavone was administered orally to mice at doses of 40, 100, and 160 mg/kg . The effects of these doses on liver and kidney tissues were then observed .
Results or Outcomes
The study found that Cupressuflavone had a protective effect against CCl4-induced hepato- and nephrotoxicity in mice . This suggests that it could potentially be used in the treatment of liver and kidney diseases .
Anti-ulcerogenic Activity
Summary of the Application
Cupressuflavone has been studied for its potential anti-ulcerogenic activity . It has been found to have protective effects against ulcers, particularly those induced by indomethacin .
Methods of Application or Experimental Procedures
In studies, Cupressuflavone was extracted from the leaves of Cupressus sempervirens and administered to rats . The effects of this extract on indomethacin-induced gastric ulcers were then observed .
Results or Outcomes
The study found that Cupressuflavone had a protective effect against indomethacin-induced gastric ulcers in rats . This suggests that it could potentially be used in the treatment of ulcers .
Direcciones Futuras
Despite the abundance of Cupressuflavone, it has not been intensively investigated as compared to other biflavonoids . Future research could focus on its potential uses and benefits, particularly its anti-inflammatory and antiulcerogenic activities , as well as its protective effects against CCl4-induced hepato- and nephrotoxicity in mice .
Propiedades
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPNODMUXOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415153 | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupressuflavone | |
CAS RN |
3952-18-9 | |
| Record name | Cupressuflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




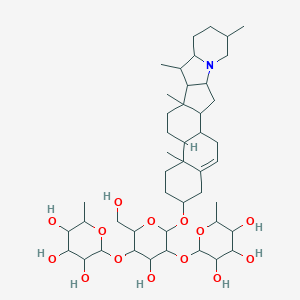
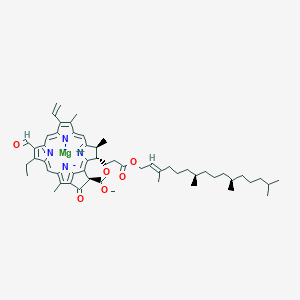
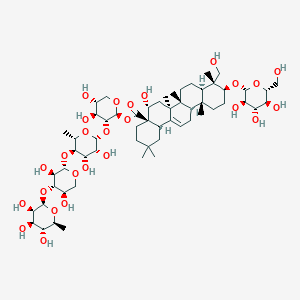
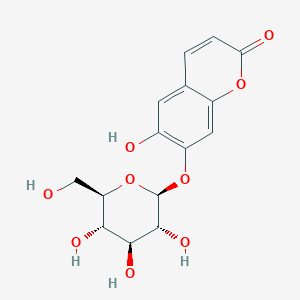
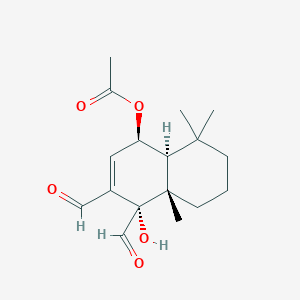
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)
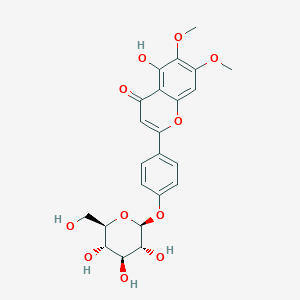
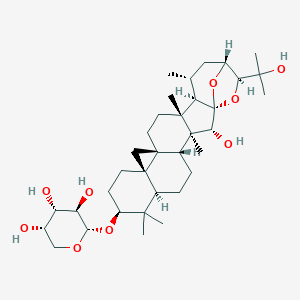
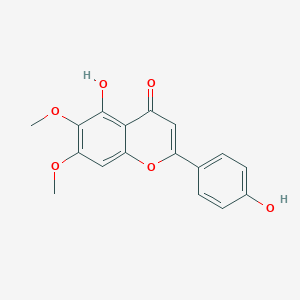
![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)
![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)
